

(2-Iodoethyl)benzene CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Iodoethyl)benzene

Cat. No.: B101923

[Get Quote](#)

An In-depth Technical Guide to **(2-Iodoethyl)benzene**

CAS Number: 17376-04-4[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Introduction

(2-Iodoethyl)benzene, also known as 2-phenylethyl iodide, is a halogenated hydrocarbon with the chemical formula C_8H_9I .[\[4\]](#) It serves as a crucial reagent and building block in organic synthesis. Its utility is particularly noted in the preparation of specialized molecules for materials science and medicinal chemistry, including organic-inorganic hybrid perovskites and potent antiviral agents.[\[3\]](#)[\[6\]](#) This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, key reactions, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

The fundamental properties of **(2-Iodoethyl)benzene** are summarized below. This data is essential for its handling, characterization, and use in synthetic procedures.

Table 1: Physicochemical Properties of (2-Iodoethyl)benzene

Property	Value	Reference(s)
CAS Number	17376-04-4	[1] [2] [3] [4] [5]
Molecular Formula	C ₈ H ₉ I	[1] [4]
Molecular Weight	232.06 g/mol	[3] [5]
Appearance	Colorless to red/green clear liquid	[1] [7]
Density	1.603 g/mL at 25 °C	[2] [5] [6]
Boiling Point	122-123 °C at 13 mmHg	[2] [3] [5]
Refractive Index (n _{20/D})	1.601	[2] [3] [5]
Flash Point	230 °F (110 °C)	[1]
EINECS Number	241-541-4	[1]

Table 2: Spectroscopic Data of (2-Iodoethyl)benzene

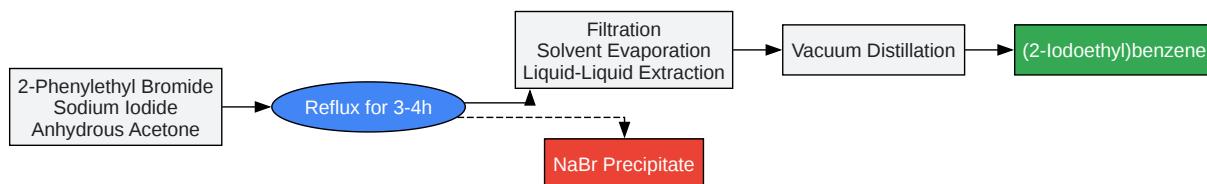
Spectroscopy Type	Key Absorptions / Signals	Reference(s)
¹ H NMR	Spectral data available	[8] [9]
¹³ C NMR	Spectral data available	[1] [9]
Mass Spectrometry (MS)	Spectral data available; top m/z peak at 105	[4] [9] [10]
Infrared (IR) Spectroscopy	Spectral data available	[9] [10] [11] [12]

Experimental Protocols

Detailed methodologies for the synthesis of **(2-Iodoethyl)benzene** and its subsequent use in a key reaction are provided below.

Synthesis of (2-Iodoethyl)benzene via Finkelstein Reaction

The Finkelstein reaction is a well-established S_N2 reaction that converts alkyl chlorides or bromides into alkyl iodides using an alkali metal iodide in a suitable solvent.[2][3][5] The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone.[2]

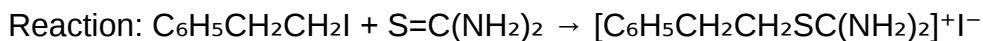

Materials:

- 2-Phenylethyl bromide
- Sodium iodide (NaI), anhydrous
- Acetone, anhydrous
- Diethyl ether
- Saturated sodium thiosulfate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium iodide (1.5 equivalents) and anhydrous acetone.
- Stir the mixture to dissolve the sodium iodide.
- Add 2-phenylethyl bromide (1.0 equivalent) to the flask.
- Heat the reaction mixture to reflux and maintain for 3-4 hours. The formation of a white precipitate (NaBr) will be observed.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- After completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
- Evaporate the acetone from the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **(2-Iodoethyl)benzene**.
- Purify the product by vacuum distillation to obtain pure **(2-Iodoethyl)benzene**.



[Click to download full resolution via product page](#)

Figure 1. Workflow for the synthesis of **(2-Iodoethyl)benzene**.

Nucleophilic Substitution with Thiourea

(2-Iodoethyl)benzene is a versatile substrate for S_N2 reactions.^{[12][13]} A key application is its reaction with nucleophiles like thiourea to form isothiouronium salts, which are precursors to thiols and other sulfur-containing compounds. These have applications in materials science, for example, in the synthesis of organic-inorganic hybrid perovskites like $[C_6H_5CH_2CH_2SC(NH_2)_2]_3PbI_5$.^{[14][15]}

Materials:

- **(2-Iodoethyl)benzene**

- Thiourea

- Ethanol

- Diethyl ether

Procedure:

- Dissolve **(2-Iodoethyl)benzene** (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
- Add thiourea (1.1 equivalents) to the solution.
- Heat the mixture to reflux for 6-8 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
- If no precipitate forms, reduce the volume of ethanol under reduced pressure.
- Add diethyl ether to the concentrated solution to induce precipitation of the isothiouronium salt.
- Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
- Characterize the resulting 2-(2-phenylethyl)isothiouronium iodide salt by NMR and MS.

Applications in Drug Development: Antiviral Agents

(2-Iodoethyl)benzene is a precursor for the synthesis of dioxane-based antiviral agents that show efficacy against the Sindbis virus (SINV), a member of the alphavirus genus.[\[1\]](#)[\[16\]](#)

Mechanism of Action: Capsid Inhibition

The crystal structure of the Sindbis virus capsid protein (CP) reveals a hydrophobic binding pocket that can be occupied by small molecules like dioxane.[1][16] The viral capsid is essential for multiple stages of the viral life cycle, including the recognition and packaging of the viral RNA genome, assembly of the nucleocapsid, and interaction with viral glycoproteins during budding.[9]

Capsid inhibitors function by binding to the CP and disrupting its function.[17] This can occur through several mechanisms:

- Inhibition of Assembly: The inhibitor can prevent the proper oligomerization of capsid proteins, leading to the formation of non-functional or incomplete viral particles.[17]
- Destabilization: The binding of the inhibitor can destabilize the assembled capsid, preventing the successful packaging of the viral genome.
- Stabilization: Conversely, the inhibitor can overly stabilize the capsid, preventing its necessary disassembly (uncoating) after entering a host cell, which is required to release the viral genome for replication.[17]

The dioxane-based molecules synthesized from **(2-Iodoethyl)benzene** precursors are designed to target the hydrophobic pocket of the SINV capsid protein, thereby inhibiting viral replication.[1][16]

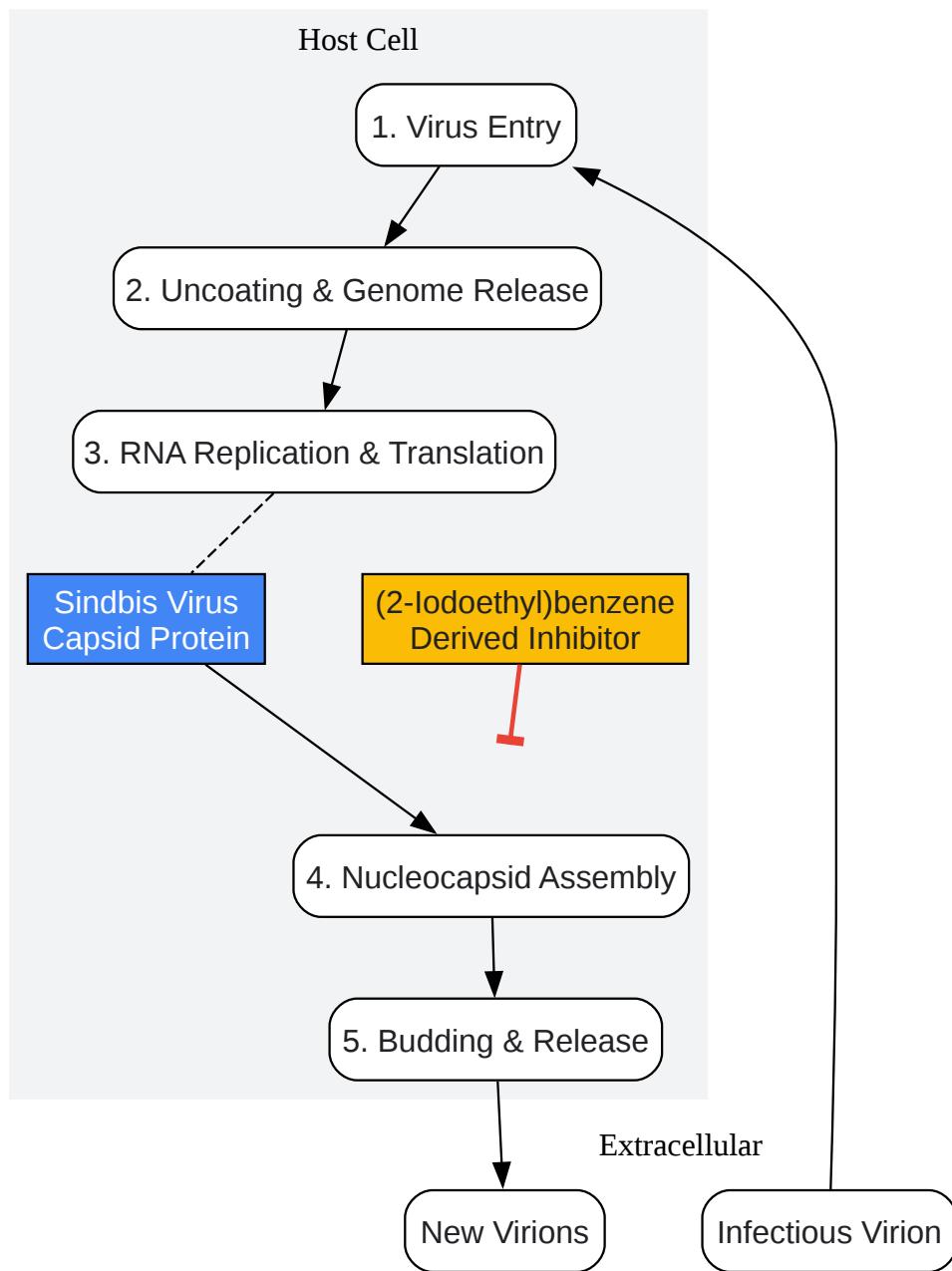


Figure 2. Logical diagram of Sindbis virus replication and the inhibitory action of capsid-targeting antivirals.

[Click to download full resolution via product page](#)

Figure 2. Logical diagram of Sindbis virus replication and the inhibitory action of capsid-targeting antivirals.

Biological Activity Data

While **(2-Iodoethyl)benzene** itself is not the active agent, its derivatives are crucial for synthesizing antiviral compounds. The following table presents the activity of dioxane-based compounds whose synthesis is enabled by precursors derived from **(2-Iodoethyl)benzene** chemistry.

Table 3: Antiviral Activity of Dioxane-Based SINV Inhibitors

Compound	EC ₅₀ (µM)	CC ₅₀ (µM)	Description	Reference(s)
Bis-dioxane (R,R linker)	14	>1000	Designed target compound linking two dioxane molecules.	[1][16]
(R)-2-hydroxymethyl-[1][4]dioxane	3.4	>1000	A synthetic intermediate that showed surprisingly high activity.	[1]
Bis-dioxane (S,S linker)	Inactive	>1000	Enantiomer of the active compound, demonstrating stereospecificity.	[1]
Bis-dioxane (meso linker)	Inactive	>1000	Meso diastereomer, also inactive.	[1]

*EC₅₀ (Half-maximal Effective Concentration): Concentration of the compound that results in a 50% reduction in virus production. *CC₅₀ (Half-maximal Cytotoxic Concentration):

Concentration of the compound that causes 50% growth inhibition of uninfected host cells.

Safety and Handling

(2-Iodoethyl)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as a combustible liquid.[5][6] For complete safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2-Iodoethyl)benzene is a valuable chemical intermediate with well-defined physical and spectroscopic properties. Its primary utility lies in its ability to undergo nucleophilic substitution reactions, making it a key starting material for the synthesis of complex molecules. Its role in the development of capsid-targeting antiviral agents for the Sindbis virus highlights its importance in modern drug discovery and development, providing a scaffold for creating compounds with high efficacy and low cytotoxicity. The experimental protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. Sindbis virus nucleocapsid assembly: RNA folding promotes capsid protein dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Interactions between Sindbis Virus Capsid Protein and Cytoplasmic vRNA as Novel Virulence Determinants | PLOS Pathogens [journals.plos.org]
- 8. Finkelstein Reaction [organic-chemistry.org]
- 9. Role of Sindbis Virus Capsid Protein Region II in Nucleocapsid Core Assembly and Encapsidation of Genomic RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzene, (2-iodoethyl)- [webbook.nist.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. google.com [google.com]
- 14. znaturforsch.com [znaturforsch.com]
- 15. [PDF] Preparation and Characterization of $[C_6H_5CH_2\ NH_3]_2PbI_4$, $[C_6H_5CH_2CH_2SC(NH_2)_2]_3\ PbI_5$ and $[C_{10}H_7CH_2NH_3]PbI_3$ Organic-Inorganic Hybrid Compounds | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. What are the therapeutic applications for Capsid inhibitors? [synapse.patsnap.com]
- To cite this document: BenchChem. [(2-Iodoethyl)benzene CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101923#2-iodoethyl-benzene-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com